BI-1347 -

BI-1347

Catalog Number: EVT-261858
CAS Number:
Molecular Formula: C22H20N4O
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-1347 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) [, ]. CDK8 is a part of the mediator complex, a multi-protein assembly that regulates transcription by modulating the activity of RNA polymerase II [, ]. BI-1347 has emerged as a valuable probe compound in scientific research, particularly in oncology and immunology, for its ability to modulate CDK8 activity and downstream signaling pathways [, ].

Future Directions
  • Optimization of Treatment Regimens: Research indicates that the efficacy of BI-1347 is schedule-dependent, with intermittent dosing proving more effective than continuous administration []. Further investigation is needed to determine the optimal dosing schedules for maximizing its therapeutic benefit while minimizing potential side effects.

  • Exploring Combination Therapies: BI-1347 demonstrates synergy with other immunotherapies, such as SMAC mimetics and anti-PD-1 antibodies []. Further research exploring its use in combination with other anticancer agents could lead to more effective treatment strategies for various cancers.

  • Understanding Resistance Mechanisms: As with any targeted therapy, the emergence of resistance to BI-1347 is a concern []. Investigating the mechanisms of resistance will be crucial for developing strategies to overcome it and improve long-term treatment outcomes.

  • Investigating Potential in Other Diseases: Given CDK8's involvement in diverse cellular processes, BI-1347's potential extends beyond cancer [, , ]. Investigating its effectiveness in other diseases where CDK8 dysregulation plays a role, such as inflammatory disorders or autoimmune diseases, could unveil new therapeutic avenues.

BI-9811

  • Compound Description: BI-9811 is a potent and selective cyclin-dependent kinase 8 (CDK8) inhibitor. [] Like BI-1347, it demonstrated significant downregulation of STAT1-Ser727 signaling and enhanced the secretion of perforin and granzyme B in NK cells. [] BI-9811 also showed high selectivity for CDK8 in kinase panel testing and lacked cytotoxic activity against NK cells and most cancer cell lines. []
  • Relevance: BI-9811 shares structural similarities and a similar mechanism of action with BI-1347, both targeting CDK8 to enhance NK cell activity. [] They were both identified during the same research effort and are valuable probe compounds for investigating CDK8 inhibition. [, ]

CCT251545

  • Compound Description: CCT251545 is a CDK8 inhibitor. [] While it showed efficacy against the MV4-11 AML cell line (ETO2-GLIS2 negative), it demonstrated poor correlation with cell viability and had a high IC50 against the M-07e cell line (ETO2-GLIS2 positive). []
  • Relevance: CCT251545 serves as a comparative CDK8 inhibitor to BI-1347, highlighting the variable responses to CDK8 inhibition depending on the specific cell line and genetic background. [] The research suggests that while both compounds target CDK8, their efficacy can be influenced by factors like the presence of specific fusion proteins such as ETO2-GLIS2. []

SMAC Mimetic (BI-8382)

  • Compound Description: BI-8382 is a SMAC mimetic that enhances T-cell activity. [] In the murine EMT6 breast cancer model, BI-8382 treatment led to an increase in the number of NK cells infiltrating tumors. []
  • Relevance: Though not structurally related to BI-1347, BI-8382 exhibits synergistic antitumor activity when combined with BI-1347. [] The combination treatment resulted in increased survival rates in the EMT6 breast cancer model, indicating a beneficial interplay between promoting adaptive immunity (BI-8382) and enhancing NK cell function (BI-1347). []

JQ1

  • Compound Description: JQ1 is a bromodomain and extra-terminal (BET)-BRD4 inhibitor. [] It effectively reduced M-07e cell viability and demonstrated a reduction in both BRD4 and MED12L protein expression at its IC50 and higher doses. []
  • Relevance: JQ1, while targeting a different protein (BRD4), offers an alternative approach to indirectly modulate MED12L expression, which showed resistance to direct CDK8 inhibition by BI-1347 in ETO2-GLIS2 positive cells. [] This highlights potential alternative strategies for targeting specific cancer cells resistant to direct CDK8 inhibition. []

SEL-120-34A

  • Compound Description: SEL-120-34A is a small-molecule CDK8 kinase inhibitor. [] It effectively impaired aRMS cell line growth in vitro and demonstrated significant inhibition of xenograft tumor growth in vivo. []
  • Relevance: SEL-120-34A is another CDK8 inhibitor, similar to BI-1347, that was used to validate CDK8 as a viable therapeutic target in aRMS. [] Both compounds target and inhibit CDK8 kinase activity, showcasing the potential of this approach in treating fusion-positive aRMS. []

JH-XII-178

  • Compound Description: JH-XII-178 is a small-molecule CDK8 kinase inhibitor. [] Like SEL-120-34A and BI-1347, it demonstrated on-target activity by reducing STAT1Ser727 phosphorylation and impaired aRMS cell line growth in vitro. []
  • Relevance: JH-XII-178 serves as another example of a CDK8 kinase inhibitor, similar to BI-1347, highlighting the potential of this class of drugs. [] The fact that multiple CDK8 inhibitors show similar effects on aRMS cells strengthens the rationale for further investigation of BI-1347 and its analogs as potential therapeutics. []

LL-K8-22

  • Compound Description: LL-K8-22 is a small-molecule degrader that selectively and concurrently targets both CDK8 and cyclin C for degradation. [] This compound showed enhanced anti-proliferative effects compared to its parent molecule, BI-1347, with a five-fold increase in potency against MDA-MB-468 cells. [] LL-K8-22 demonstrated superior suppression of CDK8-cyclin C downstream signaling, particularly a more persistent inhibition of STAT1 phosphorylation than BI-1347. []
  • Relevance: Derived from BI-1347, LL-K8-22 represents a more potent evolution targeting the CDK8-cyclin C complex. [] Its ability to degrade both CDK8 and cyclin C results in a more pronounced and sustained effect on downstream signaling compared to the inhibitory action of BI-1347, highlighting the potential benefits of developing degraders over traditional inhibitors. []
Overview

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a complex organic compound with significant interest in medicinal chemistry. Its IUPAC name reflects its structural intricacies, which include isoquinoline and pyrazole moieties. This compound is primarily studied for its potential as a selective inhibitor of Cyclin-dependent kinase 8, a protein involved in regulating gene expression and implicated in various cancers .

Source

The compound is cataloged under the CAS number 2163056-91-3 and is available for research purposes from various chemical suppliers. Notably, it is not intended for therapeutic applications in humans or animals .

Classification

This compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyrazole derivative due to the presence of the pyrazole ring, and it also features an acetamide functional group, contributing to its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate phenyl and isoquinoline derivatives with hydrazine or similar reagents to form the pyrazole structure.
  2. Coupling Reactions: Subsequent coupling reactions are performed to attach the isoquinoline moiety to the pyrazole ring, often utilizing coupling agents or catalysts.
  3. Acetamide Formation: Finally, the introduction of the N,N-dimethylacetamide group is achieved through acylation reactions.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and reaction time optimization to yield high purity and yield .

Molecular Structure Analysis

Structure

The molecular formula for 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is C22H20N4OC_{22}H_{20}N_{4}O. Its structural representation includes:

  • Isoquinoline moiety: A bicyclic structure that contributes to the compound's aromatic characteristics.
  • Pyrazole ring: A five-membered ring containing two nitrogen atoms.
  • Dimethylacetamide group: An amide functional group that enhances solubility and biological activity.

Data

Key structural identifiers include:

  • InChI: InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3
  • InChI Key: WULUGQONDYDNKY-UHFFFAOYSA-N
    These identifiers facilitate database searches and chemical structure analysis .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of amides and heterocycles, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.
  3. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Technical Details

Understanding these reactions allows chemists to predict reactivity patterns and potential derivatives that could be synthesized from this compound.

Mechanism of Action

Process

As a selective inhibitor of Cyclin-dependent kinase 8, 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide interferes with kinase activity by binding to the enzyme's active site. This inhibition prevents the phosphorylation of target proteins involved in cell cycle regulation and transcriptional control.

Data

Research indicates that this compound has shown efficacy in reducing tumor growth in preclinical models by modulating gene expression pathways associated with cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Molecular Weight: 364.42 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 267–268 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents such as dimethylformamide and ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .

Applications

Scientific Uses

This compound has potential applications in:

  1. Cancer Research: As a CDK8 inhibitor, it plays a role in studying cancer cell proliferation and treatment strategies.
  2. Pharmacological Studies: It serves as a lead compound for developing new therapeutic agents targeting similar pathways.
  3. Biochemical Research: Useful in elucidating mechanisms of gene regulation and cellular signaling pathways.

Properties

Product Name

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

IUPAC Name

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3

InChI Key

WULUGQONDYDNKY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

BI-1347; BI1347; BI 1347

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.